N-(Hex-5-en-2-yl)benzenesulfonamide
Description
Properties
CAS No. |
62035-87-4 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-hex-5-en-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-3-4-8-11(2)13-16(14,15)12-9-6-5-7-10-12/h3,5-7,9-11,13H,1,4,8H2,2H3 |
InChI Key |
UEPURCMIYIMQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) N-(Thiazol-2-yl)benzenesulfonamide Derivatives
- Substituent : A thiazole ring (heterocyclic) attached to the sulfonamide nitrogen.
- Synthesis : Reacted with bifunctional nucleophiles like ethyl acetoacetate to form pyrazolo[1,5-a]pyrimidine derivatives .
- Activity : Demonstrated strong antibacterial and antifungal effects, attributed to the thiazole moiety’s electron-rich nature and planar structure, facilitating target binding .
(b) N-(Pyrimidin-2-yl)benzenesulfonamide-Thiophene Hybrids
(c) N-(4-Hydroxyphenyl)benzenesulfonamide
- Substituent: A phenolic group on the benzene ring.
(d) N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives
- Substituent : Methyl groups on the benzene ring.
- Activity : Moderate anti-enzymatic and hemolytic activities, suggesting steric hindrance from methyl groups may limit target accessibility .
Table 1: Comparative Analysis of Sulfonamide Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(Hex-5-en-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves nucleophilic substitution between a sulfonyl chloride and an amine. For N-substituted derivatives like this compound, the reaction of benzenesulfonyl chloride with hex-5-en-2-amine under basic conditions (e.g., pyridine or triethylamine) is a common approach . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions such as over-sulfonation. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the structure, with characteristic sulfonamide NH peaks (~10–12 ppm) and alkene protons (~5–6 ppm) .
- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm) and N-H (~3300 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity and stoichiometry .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting common sulfonamide activities:
- Antimicrobial Testing : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .
- Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms via spectrophotometric assays .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values .
Advanced Research Questions
Q. How can contradictions in biological activity data between this compound and structurally similar derivatives be resolved?
- Methodological Answer : Discrepancies may arise from substituent effects or stereochemistry. For example, in perfusion pressure studies, sulfonamides with electron-withdrawing groups showed vasodilation, while alkyl-substituted analogs had no effect . Strategies include:
- Comparative SAR Analysis : Systematically vary substituents (e.g., alkene position, sulfonamide N-alkylation) and correlate with activity .
- Molecular Docking : Use software like AutoDock to predict binding modes to target proteins (e.g., carbonic anhydrase) and validate with mutagenesis studies .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
- Wavefunction Analysis : Use Multiwfn to analyze electron localization (ELF) and charge transfer .
- Solvent Effects : Apply polarizable continuum models (PCM) to simulate aqueous/organic environments .
Q. How can tautomerism or proton-transfer dynamics in this compound be experimentally and theoretically investigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
